REACTION_CXSMILES
|
[F:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3]([OH:5])=[O:4].[CH3:9][C@@H:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(OCC)(=O)C>[CH3:9][CH:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[F:1][C@@H:2]([CH:6]([CH3:8])[CH3:7])[C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
235.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
237.5 g
|
Type
|
reactant
|
Smiles
|
C[C@H](C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
2.9 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
a slurry results
|
Type
|
FILTRATION
|
Details
|
The slurry is then filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with ethyl acetate (300 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
ADDITION
|
Details
|
Additional ethyl acetate (450 mL) is added
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting slurry is filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
F[C@H](C(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][CH:2]([CH:6]([CH3:8])[CH3:7])[C:3]([OH:5])=[O:4].[CH3:9][C@@H:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(OCC)(=O)C>[CH3:9][CH:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[F:1][C@@H:2]([CH:6]([CH3:8])[CH3:7])[C:3]([OH:5])=[O:4]
|
Name
|
|
Quantity
|
235.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
237.5 g
|
Type
|
reactant
|
Smiles
|
C[C@H](C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
2.9 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
a slurry results
|
Type
|
FILTRATION
|
Details
|
The slurry is then filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with ethyl acetate (300 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
ADDITION
|
Details
|
Additional ethyl acetate (450 mL) is added
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting slurry is filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
F[C@H](C(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |